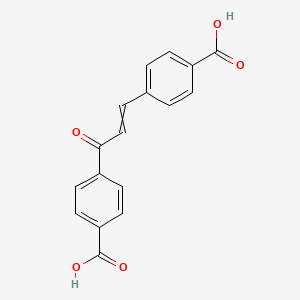
4,4'-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propene-1,3-diyl group flanked by two benzoic acid moieties. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by oxidation to introduce the oxopropene group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropene group to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the benzene rings .
Aplicaciones Científicas De Investigación
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mecanismo De Acción
The mechanism by which 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(3,4-Dioxocyclobut-1-ene-1,2-diyl)dibenzoic acid: This compound has a similar structure but includes a cyclobutene ring instead of a propene group.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound features a tetrazine ring, offering different chemical properties and reactivity.
Uniqueness
Its ability to undergo various chemical transformations and its utility in diverse fields of research highlight its importance .
Propiedades
Número CAS |
142288-79-7 |
|---|---|
Fórmula molecular |
C17H12O5 |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
4-[3-(4-carboxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H12O5/c18-15(12-6-8-14(9-7-12)17(21)22)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)(H,21,22) |
Clave InChI |
PAWKZKUDBMLIJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


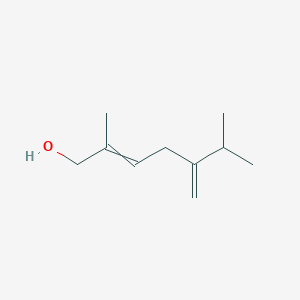
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)

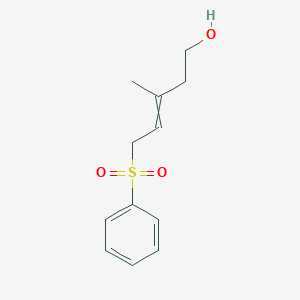
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
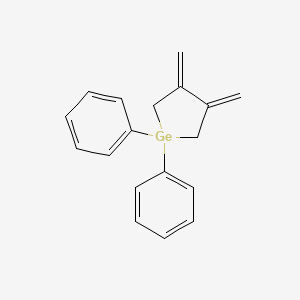
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
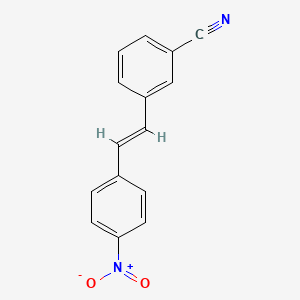
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)



